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molecular formula C21H24O2 B8625899 [4-(4-Benzyloxy-phenyl)-1-methyl-cyclohex-3-enyl]-methanol CAS No. 821798-76-9

[4-(4-Benzyloxy-phenyl)-1-methyl-cyclohex-3-enyl]-methanol

Cat. No. B8625899
M. Wt: 308.4 g/mol
InChI Key: VKFVFPDLCSTXQR-UHFFFAOYSA-N
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Patent
US07183445B2

Procedure details

To a cooled solution of 4-(4-benzyloxy-phenyl)-1-methyl-cyclohex-3-ene carbaldehyde (0.41 g, 1.33 mmol) in THF (10.0 mL) was added to LAH (0.100 g, 2.70 mmol) and the reaction mixture stirred at 0° C. for 3 h. The reaction mixture was then quenched by methanol followed by aqueous HCl (1N, 2 mL) until all of the black/brown precipitate was dissolved. The resulting mixture was extracted with ethyl acetate (2×30 mL). The combined organic layers were washed with brine, dried over MgSO4 and purified by SiO2 (50% ethyl acetate/hexane) to yield [4-(4-benzyloxy-phenyl)-1-methyl-cyclohex-3-enyl]-methanol as a liquid.
Name
4-(4-benzyloxy-phenyl)-1-methyl-cyclohex-3-ene carbaldehyde
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH2:20][CH2:19][C:18]([CH3:23])([CH:21]=[O:22])[CH2:17][CH:16]=2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2[CH2:20][CH2:19][C:18]([CH2:21][OH:22])([CH3:23])[CH2:17][CH:16]=2)=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
4-(4-benzyloxy-phenyl)-1-methyl-cyclohex-3-ene carbaldehyde
Quantity
0.41 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=CCC(CC1)(C=O)C
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by methanol
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (2×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified by SiO2 (50% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=CCC(CC1)(C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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